molecular formula C11H14INO4 B1396649 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate CAS No. 170100-69-3

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate

Cat. No. B1396649
M. Wt: 351.14 g/mol
InChI Key: XDKZDUOPFMNJSD-UHFFFAOYSA-N
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Description

The compound “1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate” is a chemical compound with the IUPAC name 1-tert-butyl 2-methyl (2S)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate . It has a molecular weight of 227.26 . The compound is stored at temperatures between 2-8°C . It is available in solid, semi-solid, lump, or liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3/t8-/m0/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.26 . It is stored at temperatures between 2-8°C and is available in solid, semi-solid, lump, or liquid form .

Scientific Research Applications

Synthesis and Chemical Properties

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate derivatives are used in the field of synthetic organic chemistry. A novel synthesis method has been developed for a related compound, 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, illustrating the importance of selective cyclization and the role of lithium coordination and steric hindrance in controlling selectivity (Nishio et al., 2011).

Crystallographic Studies

Crystal structure analysis is another significant application. The structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, a compound with some structural similarities, was analyzed and compared with related compounds to understand the planarity of substituted pyrrole rings (Dazie et al., 2017).

Regio-Selective Synthesis

The regio-selective synthesis of similar pyrrole derivatives, like 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, is a critical area of research. The bulky tert-butyl moiety is used to direct selective, un-symmetrical substitutions, highlighting the importance of structural moieties in synthetic chemistry (Nguyen et al., 2009).

NMR and Quantum Chemical Studies

NMR and mass spectroscopy, along with quantum chemical calculations, are used to study the characteristics of a series of compounds including 1,2-bis(1-R-5-oxo-2,3-dihydro-1H-pyrrole-4-ylidene)ethanes. These studies provide insights into the three-dimensional structures, conjugation planes, and stability of these compounds, important for applications like dyes and pigments (Liu et al., 2014).

Pharmaceutical and Coordination Chemistry

The synthesis of pyrrole-derived diphosphanes, useful in coordination chemistry and catalysis, involves the phosphanylation of 1-tert-butyl-1H-pyrrole. This method enables the selective preparation of key intermediates like 3,4-bis(dibromophosphanyl)-1H-pyrrole derivatives (Smaliy et al., 2016).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-iodopyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKZDUOPFMNJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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